molecular formula C10H13NO B13025266 (3R)-5-Ethyl-2,3-dihydro-1-benzofuran-3-amine

(3R)-5-Ethyl-2,3-dihydro-1-benzofuran-3-amine

Cat. No.: B13025266
M. Wt: 163.22 g/mol
InChI Key: OUMMNHSYDWRXCF-VIFPVBQESA-N
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Description

(3R)-5-Ethyl-2,3-dihydro-1-benzofuran-3-amine is a chiral benzofuran-derived amine characterized by a fused bicyclic structure. The compound features an ethyl substituent at the 5-position of the benzofuran ring and a primary amine group at the 3-position. Its stereochemistry (R-configuration) is critical for its biological interactions, as enantiomeric forms often exhibit distinct pharmacological profiles.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

(3R)-5-ethyl-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C10H13NO/c1-2-7-3-4-10-8(5-7)9(11)6-12-10/h3-5,9H,2,6,11H2,1H3/t9-/m0/s1

InChI Key

OUMMNHSYDWRXCF-VIFPVBQESA-N

Isomeric SMILES

CCC1=CC2=C(C=C1)OC[C@@H]2N

Canonical SMILES

CCC1=CC2=C(C=C1)OCC2N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-5-Ethyl-2,3-dihydro-1-benzofuran-3-amine typically involves several steps, starting from readily available precursors. One common method involves the cyclization of an appropriate precursor to form the benzofuran ring, followed by the introduction of the ethyl and amine groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis techniques such as continuous flow reactors or batch reactors. These methods allow for the efficient production of the compound while maintaining high purity and yield. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(3R)-5-Ethyl-2,3-dihydro-1-benzofuran-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzofuran derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran oxides, while reduction can produce various amine derivatives. Substitution reactions can lead to a wide range of substituted benzofuran compounds.

Scientific Research Applications

(3R)-5-Ethyl-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-5-Ethyl-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (3R)-5-Ethyl-2,3-dihydro-1-benzofuran-3-amine with structurally related benzofuran-3-amine derivatives, focusing on substituent effects, physicochemical properties, and biological implications.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Features
This compound 5-Ethyl C10H13NO 163.22 Ethyl group enhances lipophilicity; R-configuration ensures stereoselectivity.
(3R)-2,3-dihydro-1-benzofuran-3-amine (V0X) None (unsubstituted) C8H9NO 135.16 Simplest analog; lacks functionalization, likely lower metabolic stability.
(3R)-5-(Trifluoromethyl)-...-amine hydrochloride 5-CF3, hydrochloride salt C9H9ClF3NO 239.62 Trifluoromethyl group increases metabolic stability and electronegativity. Hydrochloride improves solubility.
(3R)-7-Fluoro-...-amine hydrochloride 7-Fluoro C8H9ClFNO 189.61 Fluorine at 7-position may enhance binding affinity via electronic effects.
(R)-5-Bromo-4-fluoro-...-amine 5-Bromo, 4-Fluoro C8H7BrFNO 256.06 Bromine introduces steric bulk; dual halogenation alters reactivity.
2-Methyl-2,3-dihydro-1-benzofuran-3-amine 2-Methyl C9H11NO 149.19 Methyl at 2-position alters ring conformation; positional isomerism.

Key Observations

Substituent Effects on Lipophilicity :

  • The 5-ethyl group in the target compound increases lipophilicity compared to unsubstituted (V0X, MW 135.16) or halogenated analogs (e.g., 7-fluoro, MW 189.61). This may improve membrane permeability but reduce aqueous solubility.
  • The 5-trifluoromethyl derivative (MW 239.62) combines high lipophilicity with enhanced metabolic resistance due to the strong C-F bond .

Positional isomerism (e.g., 2-methyl vs. 5-ethyl) alters ring strain and hydrogen-bonding capacity, impacting receptor interactions .

Stereochemical Considerations :

  • All R-configured analogs (e.g., ) emphasize the importance of chirality in biological activity. Enantiomeric impurities could diminish efficacy or introduce toxicity.

Salt Forms and Solubility :

  • Hydrochloride salts (e.g., ) improve solubility under acidic conditions, which is advantageous for oral bioavailability.

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